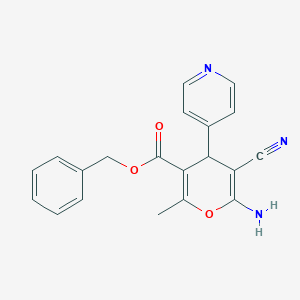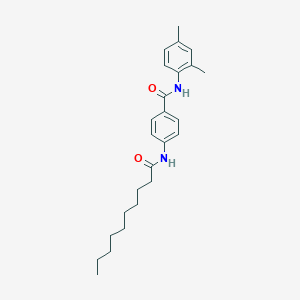![molecular formula C26H15Br2N5O6 B11563389 2,6-Dibromo-4-[(E)-({4-[(1E)-2-phenyldiazen-1-YL]phenyl}imino)methyl]phenyl 3,5-dinitrobenzoate CAS No. 327990-89-6](/img/structure/B11563389.png)
2,6-Dibromo-4-[(E)-({4-[(1E)-2-phenyldiazen-1-YL]phenyl}imino)methyl]phenyl 3,5-dinitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dibromo-4-[(E)-({4-[(1E)-2-phenyldiazen-1-YL]phenyl}imino)methyl]phenyl 3,5-dinitrobenzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple functional groups, including bromine, nitro, and azo groups, which contribute to its reactivity and versatility in chemical synthesis and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-[(E)-({4-[(1E)-2-phenyldiazen-1-YL]phenyl}imino)methyl]phenyl 3,5-dinitrobenzoate typically involves multi-step organic reactions. One common method includes the bromination of aniline derivatives, followed by azo coupling reactions to introduce the diazenyl group. The final step often involves esterification with 3,5-dinitrobenzoic acid under acidic conditions to form the desired benzoate ester .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dibromo-4-[(E)-({4-[(1E)-2-phenyldiazen-1-YL]phenyl}imino)methyl]phenyl 3,5-dinitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form more reactive intermediates.
Reduction: The azo group can be reduced to form amines.
Substitution: The bromine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo group can yield corresponding amines, while substitution reactions can introduce various functional groups at the bromine sites.
Aplicaciones Científicas De Investigación
2,6-Dibromo-4-[(E)-({4-[(1E)-2-phenyldiazen-1-YL]phenyl}imino)methyl]phenyl 3,5-dinitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 2,6-Dibromo-4-[(E)-({4-[(1E)-2-phenyldiazen-1-YL]phenyl}imino)methyl]phenyl 3,5-dinitrobenzoate involves its interaction with molecular targets through its functional groups. The bromine atoms and nitro groups can participate in electrophilic and nucleophilic interactions, respectively, while the azo group can undergo redox reactions. These interactions can modulate various biochemical pathways and molecular targets, contributing to the compound’s biological and chemical effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Dibromo-4-methylaniline
- 4-Bromo-2,6-difluoroaniline
- 2,6-Dibromo-4-[(E)-2-phenylethenyl]phenol
Uniqueness
Its structural complexity allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts .
Propiedades
Número CAS |
327990-89-6 |
|---|---|
Fórmula molecular |
C26H15Br2N5O6 |
Peso molecular |
653.2 g/mol |
Nombre IUPAC |
[2,6-dibromo-4-[(4-phenyldiazenylphenyl)iminomethyl]phenyl] 3,5-dinitrobenzoate |
InChI |
InChI=1S/C26H15Br2N5O6/c27-23-10-16(15-29-18-6-8-20(9-7-18)31-30-19-4-2-1-3-5-19)11-24(28)25(23)39-26(34)17-12-21(32(35)36)14-22(13-17)33(37)38/h1-15H |
Clave InChI |
YBNAKORNBXKVNJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=CC3=CC(=C(C(=C3)Br)OC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4,5-Trimethoxy-N-({N'-[(3E)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11563309.png)
![2-(3-methylphenyl)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11563317.png)
![2-[(3-bromobenzyl)oxy]-N'-[(E)-(5-bromothiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11563325.png)
![O-[3-(phenylcarbamoyl)phenyl] diprop-2-en-1-ylcarbamothioate](/img/structure/B11563342.png)
![N'-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B11563343.png)
![2-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol](/img/structure/B11563344.png)
![2-(4-chlorophenoxy)-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11563347.png)
![N-(4-chloro-2-methylphenyl)-2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11563348.png)

![2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N'-[(E)-(4-fluorophenyl)methylidene]heptanehydrazide](/img/structure/B11563355.png)

![(2E)-N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B11563362.png)
![3-(1-Phenylethyl)-1-(6-{[(1-phenylethyl)carbamoyl]amino}hexyl)urea](/img/structure/B11563367.png)
![3-bromo-N'-[(E)-(2-methoxy-5-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11563369.png)
